![molecular formula C12H9F3N2 B1320517 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline CAS No. 886361-00-8](/img/structure/B1320517.png)
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline
Descripción general
Descripción
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is a chemical compound that is part of the pyridine and aniline families. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which can significantly influence its chemical behavior and properties. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, can be achieved through various methods. One approach involves the reaction of anilines with pyridine derivatives where pyrazoles serve as leaving groups, leading to the formation of bis-carbamoyl-pyridine derivatives . Another strategy for synthesizing trifluoromethyl-substituted pyridines is based on C-F bond breaking of anionically activated fluoroalkyl groups, which allows for the formation of poly-substituted pyridines under noble metal-free conditions . Additionally, a three-component cascade reaction involving anilines and Togni's reagent II can yield fully-substituted trifluoromethyl pyrroles, indicating the versatility of anilines in reactions leading to various pyridine and pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a complex whose crystal structure was determined by X-ray diffraction . This study provides insights into the structural aspects of trifluoromethyl-substituted pyridines and their interactions with other molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives, including those with trifluoromethyl groups, can be explored through their participation in chemical reactions. For example, 2-(pyridyl)anilines can undergo cross-coupling reactions, which are a cornerstone in the synthesis of complex organic molecules . The deprotonation of these compounds can lead to various side reactions, further highlighting the reactivity of the pyridine ring when substituted with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline can be inferred from studies on similar compounds. The introduction of a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, as seen in the study of halogen-bonded complexes formed using perfluoropropyl iodides with aniline . Such modifications can lead to changes in molecular electrostatic potential, electron density delocalization, and charge transfer, which can affect the compound's reactivity, spectroscopic characteristics, and potential for forming aggregates with unique properties like fluorescence.
Aplicaciones Científicas De Investigación
Fungicide Development
- Fluazinam Synthesis : A study by Jeon et al. (2013) discussed the crystal structure of a compound similar to 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, known as fluazinam. This compound, a fungicide, showcases a dihedral angle between the pyridine and benzene ring planes, contributing to its chemical properties and effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).
Synthesis of Complexes for Polymerization
- Silver(I)-pyridinyl Schiff Base Complexes : E. Njogu et al. (2017) synthesized novel complexes using 2-pyridinyl Schiff base ligands, demonstrating their application in the ring-opening polymerization of ε-caprolactone. These findings highlight the potential of pyridinyl compounds in complex formation and polymer science (E. Njogu, Bernard Omondi, & V. Nyamori, 2017).
Drug Potential and Chemical Interactions
- Behavior with Molecular Iodine : A study by Chernov'yants et al. (2011) examined 5-trifluoromethyl-pyridine-2-thione, a compound similar to 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, and its interaction with molecular iodine. This research offers insights into the potential pharmaceutical applications of such compounds (M. S. Chernov'yants, I. V. Burykin, Z. Starikova, & N. E. Erofeev, 2011).
Applications in Organic Chemistry
- Dehydrogenative Cross-Coupling : Wang et al. (2019) found that 3,5-bis(trifluoromethyl)aniline, closely related to the compound , efficiently directed the palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes. This highlights its utility in creating diverse organic compounds (Yi‐Feng Wang, Wengang Xu, Bingfeng Sun, Qinqin Yu, Tuanjie Li, & Fang-Lin Zhang, 2019).
Fluorination Processes
- Interaction with Xenon Difluoride : Research by Anand and Filler (1976) on the fluorination of nitrogen-containing aromatics, including pyridine, shows the reactivity of similar compounds with xenon difluoride, important in the development of fluorinated organic compounds (S. P. Anand & Robert Filler, 1976).
Mecanismo De Acción
Target of Action
It’s known that many trifluoromethyl-containing compounds interact with various enzymes and receptors in the body .
Mode of Action
Trifluoromethyl groups in general are known to enhance the lipophilicity of compounds, which can improve their interaction with biological targets .
Biochemical Pathways
Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of compounds, potentially affecting their bioavailability .
Result of Action
The effects would depend on the specific biological targets of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline. Factors such as pH, temperature, and the presence of other compounds can potentially affect the activity of the compound .
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNOBLOCBYEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594700 | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline | |
CAS RN |
886361-00-8 | |
| Record name | 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






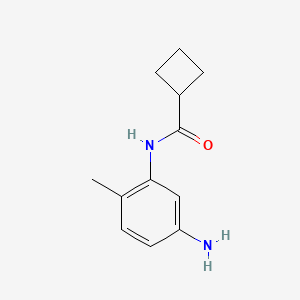

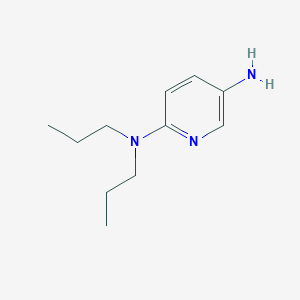
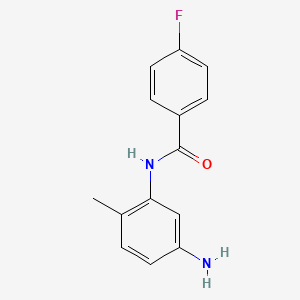

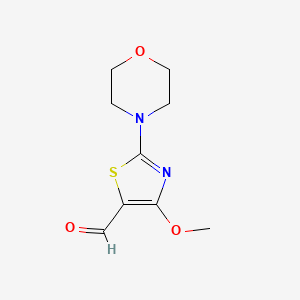
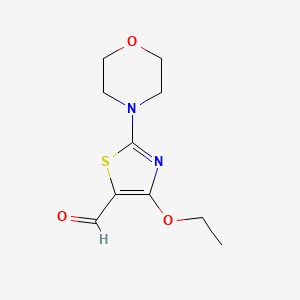
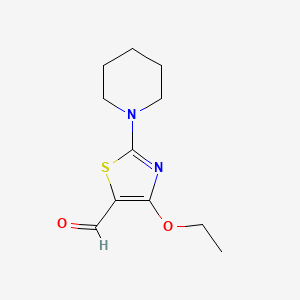

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)
